Structural Differentiation: Eurycolactone B is One of the Only Naturally Halogenated Quassinoids Known
Eurycolactone B (C18H19ClO5) is distinguished from all other commonly studied Eurycoma longifolia quassinoids by the presence of a chlorine atom at position C-7 of its tetracyclic core [1]. The closest structural analog, laurycolactone B (C18H20O5, CAS 85643-77-2), lacks this chlorine substituent entirely and has a molecular weight 34.4 Da lower . No other quassinoid reported from E. longifolia—including eurycomalactone (C19H24O6), eurycomanone (C20H24O9), eurycolactone D (C18), eurycolactone E/F (C19)—contains a halogen atom [2]. This makes eurycolactone B a singular tool compound for investigating halogen-dependent biological effects within the quassinoid pharmacophore.
| Evidence Dimension | Presence of halogen substituent on quassinoid scaffold |
|---|---|
| Target Compound Data | Eurycolactone B: C18H19ClO5, MW 350.8 Da, chlorine at C-7 [1] |
| Comparator Or Baseline | Laurycolactone B: C18H20O5, MW 316.4 Da, no halogen; Eurycomalactone: C19H24O6, MW 348.4 Da, no halogen; Eurycomanone: C20H24O9, MW 408.4 Da, no halogen [2] |
| Quantified Difference | Chlorine present in eurycolactone B only; MW difference of +34.4 Da vs. laurycolactone B; unique among >60 quassinoids reported from E. longifolia [2] |
| Conditions | Structural elucidation by 1D/2D NMR spectroscopy and mass spectrometry; confirmed by X-ray crystallography for related eurycolactones [1] |
Why This Matters
For researchers designing halogen-specific covalent inhibitors, probing halogen bonding in biological targets, or conducting metabolic studies of organochlorine natural products, eurycolactone B is the only quassinoid that provides this chemical handle.
- [1] Ang HH, Hitotsuyanagi Y, Takeya K. Eurycolactones A–C, novel quassinoids from Eurycoma longifolia. Tetrahedron Letters. 2000;41(35):6849-6853. doi:10.1016/S0040-4039(00)01159-X View Source
- [2] Rehman SU, Choe K, Yoo HH. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules. 2016;21(3):331. Table 1. View Source
